![molecular formula C22H37Cl2NO3 B13729283 2,4-D-tetradecylammonium CAS No. 28685-18-9](/img/structure/B13729283.png)
2,4-D-tetradecylammonium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-D-tetradecylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with tetradecylamine in a 1:1 molar ratio . The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent such as ethanol or benzene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-D-tetradecylammonium undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenoxyacetic acid derivatives .
Scientific Research Applications
Agricultural Applications
Herbicide Efficacy
2,4-D-tetradecylammonium is primarily utilized as a herbicide in agriculture. Its effectiveness in controlling broadleaf weeds while being less harmful to grasses makes it a popular choice among farmers. Research indicates that formulations based on 2,4-D exhibit significant herbicidal activity against various weed species, which can be enhanced through the use of ionic liquids derived from the compound .
Case Study: Greenhouse Studies
In greenhouse settings, studies have shown that ionic liquids based on this compound demonstrate comparable or superior efficacy relative to conventional formulations . This suggests that the compound not only retains its herbicidal properties but may also offer improved environmental safety profiles due to reduced volatility and enhanced stability.
Environmental Applications
Soil and Water Remediation
The application of this compound in soil and water remediation is an emerging area of research. Its ability to interact with soil organic matter enhances the retention of nutrients and reduces leaching into groundwater . Moreover, studies have indicated that this compound can be used to mitigate the effects of contaminants in aquatic environments by promoting the growth of beneficial microorganisms that degrade pollutants .
Data Table: Efficacy of this compound in Remediation
Application Area | Efficacy | Reference |
---|---|---|
Soil Nutrient Retention | High | |
Aquatic Contaminant Degradation | Moderate |
Biomedical Applications
Drug Delivery Systems
Recent advancements suggest that this compound can be integrated into drug delivery systems due to its surfactant properties. Its ability to form stable micelles allows for the encapsulation and controlled release of therapeutic agents . The hydrophilic-lipophilic balance of this compound makes it suitable for delivering both hydrophilic and lipophilic drugs.
Case Study: Hydrogel Formulations
Hydrogels incorporating this compound have been explored for their potential in tissue engineering and regenerative medicine. These hydrogels can mimic extracellular matrices, providing a conducive environment for cell growth and differentiation while facilitating targeted drug delivery .
Toxicological Studies
Despite its applications, the toxicological profile of this compound warrants careful consideration. Reports indicate that exposure can lead to systemic toxicity, particularly through dermal absorption during agricultural use . Understanding these risks is crucial for developing safety guidelines and protective measures for agricultural workers.
Data Table: Toxicity Levels Associated with 2,4-D Exposure
Mechanism of Action
The mechanism of action of 2,4-D-tetradecylammonium involves its absorption through the roots and leaves of plants. Once absorbed, it increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue . This results in the death of the targeted weeds .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 2,4-D-tetradecylammonium, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid - isopropylamine: Another salt form of 2,4-D used for similar applications.
2,4-Dichlorophenoxyacetic acid - dimethylamine: A commonly used amine salt of 2,4-D.
Uniqueness: this compound is unique due to its specific combination of 2,4-dichlorophenoxyacetic acid and tetradecylamine, which provides distinct properties and efficacy in controlling broad-leaved weeds .
Biological Activity
2,4-D-tetradecylammonium is a quaternary ammonium compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This article explores the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and effects on various biological systems.
This compound is an alkyl ammonium salt that exhibits surfactant properties. It functions primarily as a herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. The compound disrupts normal cellular processes in plants, causing abnormal cell division and elongation.
Toxicological Profile
The toxicological effects of this compound have been studied extensively. Key findings include:
- Absorption and Distribution : Following exposure, 2,4-D is rapidly absorbed and distributed in tissues such as the liver, kidneys, and brain. Studies show that it undergoes extensive metabolism with significant urinary excretion .
- Acute Toxicity : In animal studies, acute exposure to high doses (250 mg/kg body weight) resulted in neurotoxic effects such as altered gait and decreased motor activity .
- Chronic Toxicity : Long-term exposure has been linked to kidney damage and other systemic effects. In chronic studies on rats and mice, dose-related kidney damage was observed at doses above 15 mg/kg body weight per day .
Case Study 1: Human Poisoning Incident
A notable case involved a young female farmer in Ethiopia who ingested 2,4-D in a suicide attempt. She presented with severe symptoms resembling organophosphate poisoning but was later confirmed to have ingested 2,4-D. Despite intensive care efforts including mechanical ventilation and urinary alkalization to enhance elimination of the compound, she succumbed to the poisoning several days later .
Case Study 2: Environmental Impact on Amphibians
Research conducted on the effects of 2,4-D-based herbicides on amphibians revealed that exposure to environmentally relevant concentrations caused significant mortality and malformations in Physalaemus cuvieri tadpoles. The study highlighted the compound's potential ecological risks due to its widespread agricultural use .
Summary of Research Findings
Properties
CAS No. |
28685-18-9 |
---|---|
Molecular Formula |
C22H37Cl2NO3 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-15H2,1H3;1-3H,4H2,(H,11,12) |
InChI Key |
DLDBIAPNKRBPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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